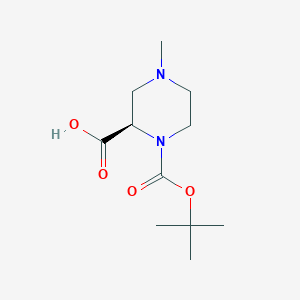

(R)-1-(tert-Butoxycarbonyl)-4-methylpiperazine-2-carboxylic acid

Description

Molecular Architecture and Stereochemical Configuration

(R)-1-(tert-Butoxycarbonyl)-4-methylpiperazine-2-carboxylic acid possesses a piperazine core—a six-membered heterocyclic ring containing two nitrogen atoms at positions 1 and 4. The molecular formula is $$ \text{C}{11}\text{H}{20}\text{N}{2}\text{O}{4} $$, with a molecular weight of 244.29 g/mol. Key functional groups include:

- A tert-butoxycarbonyl (Boc) group at the N1 position, serving as a protective moiety for the secondary amine.

- A methyl substituent at the N4 position, enhancing lipophilicity and influencing ring conformation.

- A carboxylic acid group at the C2 position, providing hydrogen-bonding capability and acidity ($$ \text{p}K_a \approx 2.5 $$).

The stereochemical configuration at the C2 carbon is defined as R , distinguishing it from its S-enantiomer. This chirality arises from the asymmetric center at C2, where the carboxylic acid group (-COOH), methyl-substituted piperazine ring, and two hydrogen atoms form a tetrahedral arrangement. X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy are typically employed to confirm absolute configuration, though specific studies on this enantiomer remain limited in publicly available literature.

The Boc group adopts a trans orientation relative to the piperazine ring, minimizing steric hindrance with the methyl substituent at N4. This spatial arrangement stabilizes the molecule by reducing intramolecular strain, as evidenced by computational models comparing energy-minimized conformers.

Properties

IUPAC Name |

(2R)-4-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O4/c1-11(2,3)17-10(16)13-6-5-12(4)7-8(13)9(14)15/h8H,5-7H2,1-4H3,(H,14,15)/t8-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEVGLXXPCHEYGJ-MRVPVSSYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1C(=O)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCN(C[C@@H]1C(=O)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(tert-Butoxycarbonyl)-4-methylpiperazine-2-carboxylic acid typically involves the protection of the amino group of 4-methylpiperazine with a tert-butoxycarbonyl group. This can be achieved by reacting 4-methylpiperazine with di-tert-butyl dicarbonate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

In an industrial setting, the production of ®-1-(tert-Butoxycarbonyl)-4-methylpiperazine-2-carboxylic acid may involve the use of flow microreactor systems. These systems allow for a more efficient and sustainable synthesis process compared to traditional batch methods. The use of flow microreactors can enhance the reaction efficiency and provide better control over reaction conditions .

Chemical Reactions Analysis

3.2.1 Deprotection Reactions

The Boc group can be removed under acidic conditions, allowing for the regeneration of the amine functionality:

3.2.2 Coupling Reactions

This compound can participate in coupling reactions with various electrophiles to form peptide bonds or other derivatives:

Reaction Conditions

The reactions involving (R)-1-(tert-butoxycarbonyl)-4-methylpiperazine-2-carboxylic acid typically require specific conditions to ensure optimal yields:

| Reaction Type | Solvent | Temperature | Time |

|---|---|---|---|

| Deprotection | DCM | Room Temp | 1 hour |

| Coupling | DMF | 60°C | 12 hours |

-

Applications in Drug Development

The compound's structural features make it suitable for applications in drug development, particularly in the synthesis of peptide-based therapeutics. The Boc protecting group is advantageous due to its stability under various reaction conditions and ease of removal.

(R)-1-(tert-Butoxycarbonyl)-4-methylpiperazine-2-carboxylic acid is a versatile compound with significant utility in organic synthesis and pharmaceutical applications. Its reactions, particularly those involving deprotection and coupling, are essential for advancing synthetic methodologies in drug development.

-

References

The information presented herein is derived from diverse sources including chemical databases and research articles that focus on the synthesis and application of (R)-1-(tert-butoxycarbonyl)-4-methylpiperazine-2-carboxylic acid .

Scientific Research Applications

Synthesis and Research Applications

1. Pharmaceutical Intermediates

(R)-1-(tert-Butoxycarbonyl)-4-methylpiperazine-2-carboxylic acid serves as an important intermediate in the synthesis of various pharmaceuticals. Its structure allows for functionalization that can lead to the development of novel therapeutic agents. The tert-butoxycarbonyl (Boc) group is particularly useful for protecting amine functionalities during chemical reactions, making it easier to manipulate the piperazine core for further modifications.

2. Peptide Synthesis

The compound is utilized in peptide synthesis due to its ability to act as a building block. The presence of carboxylic acid groups allows it to participate in peptide bond formation, which is essential for constructing peptide sequences. This application is particularly relevant in the development of peptide-based drugs.

Case Studies

| Study | Objective | Findings |

|---|---|---|

| Study on Synthesis of Piperazine Derivatives | Investigated the use of (R)-1-(tert-butoxycarbonyl)-4-methylpiperazine-2-carboxylic acid in synthesizing piperazine derivatives with enhanced biological activity. | The derivatives exhibited improved binding affinity to target receptors compared to non-Boc protected analogs. |

| Development of Anticancer Agents | Explored the potential of Boc-protected piperazines in creating anticancer compounds. | Several synthesized compounds showed promising cytotoxicity against cancer cell lines, indicating potential for further development. |

| Peptide Therapeutics Research | Examined the role of (R)-1-(tert-butoxycarbonyl)-4-methylpiperazine-2-carboxylic acid in peptide synthesis for therapeutic applications. | Successful incorporation into peptides led to compounds with enhanced stability and bioactivity, suitable for therapeutic use. |

Mechanism of Action

The mechanism of action of ®-1-(tert-Butoxycarbonyl)-4-methylpiperazine-2-carboxylic acid primarily involves its role as a protecting group in organic synthesis. The tert-butoxycarbonyl group protects the amino group from unwanted reactions during the synthesis process. The Boc group can be selectively removed under mild conditions, allowing for the subsequent functionalization of the amino group.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at the 4-Position

Compound 1 : (2R)-4-Benzyloxycarbonyl-1-tert-butoxycarbonyl-piperazine-2-carboxylic Acid (CAS: 138775-02-7)

- Molecular Weight : 364.39 (vs. 244.29 for the target compound)

- Key Difference : Replacement of the methyl group with a benzyloxycarbonyl (Cbz) group at the 4-position.

- This compound is stored at 2–8°C due to enhanced sensitivity to degradation .

Compound 2 : tert-Butyl 4-(Piperidin-4-yl)piperazine-1-carboxylate (CAS: 205059-24-1)

- Molecular Weight : 269.38

- Key Difference : Substitution of the methyl group with a piperidin-4-yl moiety.

- This enhances solubility in polar solvents but may reduce blood-brain barrier permeability .

Compound 3 : (R)-4-(2-Aminopropyl)-piperazine-1-carboxylic Acid tert-Butyl Ester (CAS: 1303975-03-2)

- Molecular Weight : 243.35

- Key Difference: Introduction of an aminopropyl side chain at the 4-position.

- Impact : The primary amine group enables participation in conjugation reactions (e.g., amide bond formation), expanding its utility in peptide synthesis. However, the unprotected amine necessitates stringent storage conditions to prevent oxidation .

Physicochemical and Pharmacokinetic Properties

| Property | Target Compound (363192-62-5) | Cbz Analog (138775-02-7) | Piperidinyl Analog (205059-24-1) |

|---|---|---|---|

| Molecular Weight | 244.29 | 364.39 | 269.38 |

| TPSA (Ų) | ~75 (estimated) | ~90 | 38.78 |

| LogP (Predicted) | 1.2–1.5 | 2.8–3.1 | 1.0–1.3 |

| Solubility | Moderate in DMSO | Low in aqueous buffers | High in polar solvents |

Stereochemical Considerations

The (R)-configuration of the target compound is critical for chiral recognition in biological systems. Enantiomorph-polarity estimation methods (e.g., Rogers’ η parameter) are essential for confirming stereochemistry during crystallographic analysis . Misassignment of chirality in analogs like the Cbz derivative could lead to inactive or toxic byproducts.

Biological Activity

(R)-1-(tert-Butoxycarbonyl)-4-methylpiperazine-2-carboxylic acid, commonly referred to as Boc-4-methylpiperazine-2-carboxylic acid, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into the biological properties, mechanisms of action, and relevant research findings associated with this compound.

- IUPAC Name : (R)-1-(tert-butoxycarbonyl)-4-methylpiperazine-2-carboxylic acid

- CAS Number : 363192-62-5

- Molecular Formula : C₁₁H₂₀N₂O₄

- Molecular Weight : 244.29 g/mol

- Purity : Typically >97% .

Biological Activity Overview

The biological activity of (R)-1-(tert-butoxycarbonyl)-4-methylpiperazine-2-carboxylic acid has been explored in various studies, particularly focusing on its potential as an anti-infective and anticancer agent. Below are key aspects of its biological activity:

Antimicrobial Properties

Recent studies have indicated that derivatives of piperazine, including (R)-1-(tert-butoxycarbonyl)-4-methylpiperazine-2-carboxylic acid, exhibit antimicrobial properties. For instance, related compounds have shown activity against multidrug-resistant strains of bacteria such as Staphylococcus aureus and Mycobacterium tuberculosis .

| Compound | Target Organism | MIC (μg/mL) |

|---|---|---|

| Compound 24 | Mycobacterium tuberculosis | 0.5–1.0 |

| Compound 22 | Staphylococcus aureus | 4–8 |

Anticancer Activity

The compound has also been evaluated for its anticancer potential. In vitro studies have demonstrated that certain analogs possess significant inhibitory effects on cancer cell proliferation. For example, a related compound exhibited an IC₅₀ value of 0.126 μM against MDA-MB-231 triple-negative breast cancer cells, indicating potent cytotoxicity with a favorable selectivity index over non-cancerous cells .

The precise mechanisms through which (R)-1-(tert-butoxycarbonyl)-4-methylpiperazine-2-carboxylic acid exerts its biological effects are still under investigation. However, it is hypothesized that the compound may interact with specific biological targets involved in cell signaling pathways associated with cancer proliferation and microbial resistance.

- Inhibition of Cell Proliferation : The compound may induce apoptosis in cancer cells by modulating pathways related to cell cycle regulation.

- Antimicrobial Action : Its mechanism against bacteria may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways crucial for bacterial survival.

Case Studies and Research Findings

Several research studies have focused on the synthesis and evaluation of piperazine derivatives, including (R)-1-(tert-butoxycarbonyl)-4-methylpiperazine-2-carboxylic acid:

- A study aimed at improving the aqueous solubility and pharmacokinetic profile of lapatinib-derived analogs highlighted the role of piperazine moieties in enhancing drug efficacy against Trypanosoma brucei, a causative agent of sleeping sickness .

Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.